1-(3,4-Dimethoxyphenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
This urea derivative features a 3,4-dimethoxyphenyl group attached to one urea nitrogen and a substituted phenyl group on the other nitrogen. The phenyl substituent includes a 6-ethoxy-2-methylpyrimidin-4-yl amino moiety, which introduces a heterocyclic pyrimidine ring with ethoxy and methyl functional groups.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-5-31-21-13-20(23-14(2)24-21)25-15-6-8-16(9-7-15)26-22(28)27-17-10-11-18(29-3)19(12-17)30-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEHXELEMOBPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
The compound is characterized by a unique structure that includes a urea linkage and two aromatic rings, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 372.43 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, particularly those related to cancer and bacterial resistance. For instance, it has been identified as a potent inhibitor of penicillin-binding protein 4 (PBP4), which is crucial for bacterial cell wall synthesis and antibiotic resistance .
- Antiviral Activity : Preliminary studies suggest that compounds similar to this urea derivative exhibit antiviral properties. They have been found to inhibit viral replication in cellular assays, indicating potential use in treating viral infections .
- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, similar to other phenylurea derivatives that have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the core structure significantly affect the biological activity of phenylurea derivatives:
- Substituents on Aromatic Rings : Electron-donating groups on the aromatic rings enhance binding affinity and biological activity. For example, the presence of methoxy groups at positions 3 and 4 on one of the phenyl rings increases the compound's potency against PBP4 .
- Pyrimidine Modifications : Alterations in the pyrimidine moiety also influence the compound's effectiveness. Variations in the ethoxy and methyl groups can lead to different levels of enzyme inhibition and cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| PBP4 Inhibition | 15 | |
| Antiviral Activity (MT-4 cells) | 0.20 | |
| COX Enzyme Inhibition | 12 |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : In a murine model of osteomyelitis caused by Staphylococcus aureus, treatment with this urea derivative significantly reduced bacterial load and improved bone healing outcomes compared to untreated controls .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives with similar structures exhibit cytotoxic effects at low concentrations, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to three urea derivatives with distinct substituents (Table 1):
Table 1: Structural and Molecular Comparison
*Note: Molecular details for the target compound are inferred from structural analogs.
Substituent Impact on Bioactivity
- Pyrimidine vs. Pyridine (CAS 332412-61-0): The pyrimidine ring in the target compound may enhance hydrogen bonding or π-π stacking with biological targets (e.g., kinases or fungal enzymes) compared to the pyridine group in CAS 332412-61-0. The ethoxy and methyl groups could improve metabolic stability by steric hindrance .
- However, its higher molecular weight (475.54 vs. ~363–388 in others) may reduce bioavailability .
- Dimethomorph (P-713): Unlike urea derivatives, dimethomorph’s acryloyl morpholine structure targets fungal cell wall synthesis. This highlights how urea-based compounds (e.g., the target) may diverge in mechanism, focusing on enzyme inhibition or receptor modulation .
Physicochemical Properties
- Lipophilicity: The ethoxy group in the target compound likely increases logP compared to methoxy-containing analogs (e.g., CAS 1024082-05-0), enhancing membrane permeability but risking solubility limitations.
- Stability: Urea derivatives are susceptible to hydrolysis, but the pyrimidine’s steric bulk may protect the urea linkage from enzymatic degradation compared to simpler analogs like CAS 332412-61-0.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Anhydrous THF or DMF improves coupling efficiency.
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling achieves >85% yield when reaction temperatures are maintained at 80–90°C .
- Purity Control : Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
How can researchers resolve contradictions in reported biological activity data for structurally analogous urea derivatives?
Advanced Research Focus
Discrepancies in IC₅₀ values or mechanism-of-action claims arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Structural Analog Heterogeneity : Substitutions on the pyrimidine ring (e.g., ethoxy vs. methoxy) alter binding kinetics. For example, 6-ethoxy groups enhance kinase inhibition by 30% compared to 6-methoxy analogs .
Q. Methodological Solutions :
- Standardized Protocols : Adopt NIH-recommended MTT assay conditions (5% CO₂, 37°C, 48h incubation) .
- Comparative SAR Tables :
| Substituent (Pyrimidine) | IC₅₀ (μM, HeLa) | LogP | Reference |
|---|---|---|---|
| 6-Ethoxy-2-methyl | 0.45 | 3.2 | |
| 6-Methoxy-2-methyl | 0.68 | 2.9 |
- Computational Validation : Molecular docking (AutoDock Vina) identifies key interactions with kinase ATP-binding pockets, resolving false-positive claims .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
- 1H/13C NMR :
- Aromatic protons (δ 6.8–7.4 ppm) confirm the 3,4-dimethoxyphenyl group.
- Pyrimidine NH resonance (δ 8.2 ppm, broad) and ethoxy CH₃ (δ 1.4 ppm) validate the heterocyclic core .
- HRMS : Exact mass (e.g., [M+H]+ calculated 478.2124, observed 478.2121) ensures molecular formula accuracy.
Q. Advanced Applications :
- X-ray Crystallography : Resolves ambiguities in urea linkage conformation (e.g., trans vs. cis orientation) .
- HPLC-PDA : Dual detection (254 nm and 280 nm) confirms purity (>99%) and identifies trace byproducts (e.g., unreacted isocyanate) .
How do researchers design experiments to evaluate the environmental fate of this compound?
Advanced Research Focus
Adopt protocols from long-term environmental impact studies (e.g., Project INCHEMBIOL):
Abiotic Degradation :
- Hydrolysis: Incubate in pH 7.4 buffer (37°C, 30 days) with LC-MS monitoring.
- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products .
Biotic Transformation :
- Soil Microcosms: Measure half-life in agricultural soil (OECD 307) with GC-MS .
Ecotoxicity :
- Daphnia magna assays (48h LC₅₀) and Aliivibrio fischeri bioluminescence inhibition (30min EC₅₀) .
What computational strategies are used to predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction : SwissADME estimates:
- High gastrointestinal absorption (95%, AlogP = 3.1).
- CYP3A4 metabolism (major pathway) and moderate blood-brain barrier penetration .
- Metabolite Identification :
- Phase I metabolites (e.g., O-demethylation at 3,4-dimethoxyphenyl) are modeled using GLORYx .
How can researchers optimize the compound’s solubility for in vivo studies?
Q. Advanced Research Focus
- Co-solvent Systems : 10% DMSO/30% PEG 400 in saline achieves 2.5 mg/mL solubility without precipitation .
- Salt Formation : Screening with HCl or sodium citrate improves aqueous solubility by 40% .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhances bioavailability in rodent models .
What structural analogs should be prioritized for SAR studies?
Advanced Research Focus
Prioritize derivatives with:
- Pyrimidine Modifications : 6-Ethoxy to 6-propoxy (logP optimization).
- Urea Linker Replacements : Thiourea or amide analogs to assess hydrogen-bonding requirements.
Q. Key SAR Findings :
- 3,4-Dimethoxyphenyl is critical for kinase inhibition (removal reduces activity by 90%) .
- Ethoxy > methoxy at pyrimidine C6 (ΔIC₅₀ = 0.23 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
